1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 710348-69-9) is a benzimidazolone derivative functionalized with a pinacol boronate ester at position 5 and a methyl group at position 1. The benzimidazolone core consists of a fused benzene and imidazole ring, with a ketone at position 2. The pinacol boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.10 g/mol . The compound is typically stored under inert conditions at 2–8°C to preserve its reactivity .
Properties
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11-10(8-9)16-12(18)17(11)5/h6-8H,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFZUOOFBFZALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of 4-methyl-1,2-diaminobenzene (1.0 equiv) and triphosgene (0.33 equiv) in dichloromethane undergoes reflux at 40°C for 6 hours. The reaction yields 1-methyl-1H-benzo[d]imidazol-2(3H)-one with >85% purity after aqueous workup and recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Reaction Time | 6 hours |
| Yield | 78–82% |
Halogenation at the C5 Position
Introducing a halogen at the C5 position is critical for subsequent borylation. Bromination is preferred due to the reactivity balance and cost-effectiveness of bromine sources.
Bromination Protocol
5-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is synthesized by treating the benzimidazolone core with N-bromosuccinimide (NBS) (1.1 equiv) in dimethylformamide (DMF) at 0°C to 25°C for 12 hours. The reaction is quenched with sodium thiosulfate, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Optimization Insights
- Catalyst-Free : No additional catalysts are required, simplifying purification.
- Regioselectivity : Bromination occurs exclusively at the C5 position due to electronic directing effects of the imidazolone ring.
Miyaura Borylation for Boronate Ester Installation
The final step involves palladium-catalyzed coupling of the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) to install the dioxaborolane group.
Reaction Conditions
A mixture of 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane is heated at 90°C under nitrogen for 16 hours. The product is purified via flash chromatography (ethyl acetate/hexane).
Performance Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Yield | 70–75% |
Alternative Catalytic Systems
Comparative studies indicate that PdCl₂(PPh₃)₂ and XPhos-Pd-G2 precatalysts achieve lower yields (55–65%) due to slower transmetallation kinetics.
Analytical Characterization
Structural confirmation employs spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
For bulk synthesis, the following adjustments enhance efficiency:
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in other reactions like nucleophilic substitution and electrophilic addition.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., DMF or THF).
Nucleophilic Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Electrophilic Addition: Electrophiles like halogens or carbonyl compounds, often in the presence of a Lewis acid.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Substituted Imidazoles: From nucleophilic substitution reactions.
Adducts: From electrophilic addition reactions.
Scientific Research Applications
This compound finds extensive use in scientific research across various fields:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and tracking studies.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of materials with specific properties, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the organic substrates that undergo the coupling reaction.
Comparison with Similar Compounds
1-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole (CAS: 2222574-16-3)
- Structure : Substitutes the benzimidazolone core with a simpler imidazole ring.
- Properties: Molecular formula C₁₁H₁₉BN₂O₂ (MW: 222.09 g/mol).
- Applications : Primarily used as a building block for imidazole-based pharmaceuticals.
1-Benzyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS: N/A)
- Structure : Features an indazole core (benzene fused with pyrazole) instead of benzimidazolone.
- Properties : Molecular formula C₂₀H₂₃BN₂O₂ (MW: 334.22 g/mol). The indazole’s nitrogen-rich structure may enhance binding to biological targets .
- Applications : Explored in kinase inhibitor development due to indazole’s affinity for ATP-binding pockets.
Benzimidazolone Derivatives
2-Amino-5-(5-Bromo-1H-Indol-3-ylmethylene)-1-Methyl-1,5-Dihydro-Imidazol-4-One
3-Acetyl-1-Isopropyl-5-Methyl-1H-Benzo[d]imidazol-2(3H)-One
- Structure : Substitutes position 3 with an acetyl group and position 1 with an isopropyl group.
- Properties : Melting point 146–148°C; the acetyl group enhances lipophilicity, improving membrane permeability .
- Applications : Studied for antimicrobial activity, though less versatile in synthetic chemistry compared to boronate derivatives .
2-[1-Ethyl-7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]Benzoic Acid
- Structure : Nitro and trifluoromethyl groups at positions 7 and 5, respectively, with a carboxylic acid at position 2.
- Properties : Melting point 244.9°C; electron-withdrawing groups stabilize the aromatic system, altering electronic properties .
- Applications : Investigated for anti-inflammatory activity, leveraging the trifluoromethyl group’s metabolic stability .
Comparative Data Tables
Table 1: Structural and Physical Properties
Discussion of Key Findings
- Boronates vs. Non-Boronates: The target compound’s boronate group enables participation in Suzuki-Miyaura reactions, a critical advantage over non-boronated analogs like 3-acetyl-1-isopropyl-5-methyl-benzimidazolone .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF₃) in analogs like increase thermal stability but reduce solubility, whereas the boronate group balances reactivity and solubility .
Biological Activity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzimidazole ring and a dioxaborolane moiety. The molecular formula is , with a molecular weight of 235.1 g/mol. Its structural features suggest potential interactions with biological targets.
Research indicates that compounds similar to this compound can modulate protein-protein interactions (PPIs). For instance, in a study focusing on BCL6 inhibitors, benzimidazolone derivatives were shown to disrupt the interaction between BCL6 and its co-repressors, leading to rapid degradation of BCL6 in vitro and in vivo . This mechanism is crucial for targeting certain types of lymphomas.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant antiproliferative effects on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| CCT369260 | DLBCL Cells | 0.5 | BCL6 Degradation |
| Other Benzimidazoles | MDA-MB-231 | 1.0 | PPI Disruption |
These findings suggest that the biological activity of the compound may be linked to its ability to interfere with critical signaling pathways in cancer cells.
In Vivo Studies
In vivo studies using xenograft models have provided evidence for the efficacy of similar compounds in reducing tumor size. For example:
- Model: Lymphoma xenograft in mice
- Treatment: Oral dosing of CCT369260 led to a significant decrease in tumor volume compared to controls.
This highlights the potential therapeutic applications of such compounds in oncology.
Safety and Toxicology
Safety assessments indicate that the compound has moderate toxicity profiles. Hazard statements include:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
These findings necessitate careful handling and further safety evaluations before clinical applications .
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated benzoimidazolone precursor reacts with a pinacol boronic ester under palladium catalysis. Key steps include:
- Substrate Preparation : Halogenation of the benzoimidazolone core at the 5-position (e.g., bromination).
- Coupling Reaction : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DME/H₂O at 80–90°C) .
- Optimization : Yield improvements often involve solvent selection (polar aprotic solvents like DMF) and catalyst loading adjustments.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and boronate ester integration (e.g., H signals for methyl groups at δ 1.0–1.3 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (B–O) and ~1600 cm (C=N) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., calculated [M+H]: 274.15, observed: 274.14) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Intermediate for Drug Discovery : Used in synthesizing kinase inhibitors and protease-targeting agents via further cross-coupling (e.g., introducing aryl/heteroaryl groups) .
- Biological Probes : Acts as a boronate-containing scaffold for studying enzyme-substrate interactions (e.g., fluorogenic assays) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 1-octyl-1H-benzo[d]imidazol-2(3H)-one ).
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., differentiating methyl groups on the dioxaborolane ring vs. benzoimidazolone) .
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., confirming bond angles in the boronate ester) .
Q. What computational methods are effective for predicting the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to model transition states and optimize reaction pathways (e.g., assessing Pd-catalyzed coupling barriers) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DME vs. THF) .
- In Silico Screening : Predict regioselectivity using software like Gaussian or ORCA .
Q. How do structural modifications (e.g., alkyl chain length) impact crystallographic packing and solubility?
- Methodological Answer :
- Crystallography Studies : Compare unit cell parameters of derivatives (e.g., 1-dodecyl vs. 1-octyl analogs show increased symmetry with longer chains) .
- Solubility Testing : Use Hansen solubility parameters (HSPs) in solvents like DMSO or ethanol; logP calculations (e.g., ClogP = 2.8) guide formulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 68% vs. 85%) for similar derivatives?
- Methodological Answer :
- Variable Identification : Compare reaction conditions (e.g., catalyst purity, solvent degassing).
- Reproducibility Protocols : Standardize inert atmosphere procedures (argon vs. nitrogen) and substrate ratios .
- Side Reaction Mitigation : Monitor byproducts via LC-MS (e.g., deboronation or homo-coupling products) .
Tables for Key Data
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DME/H₂O | 72–78 | |
| Direct Borylation | Cu(I) complex | DMF | 65 |
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Shifts | Functional Group |
|---|---|---|
| H NMR | δ 1.28 (s, 12H, CH₃) | Dioxaborolane methyl |
| IR | 1352 cm (B–O) | Boronate ester |
| HRMS | [M+H]: 274.15 (calc), 274.14 (obs) | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
